molecular formula C23H25N3O4 B11393403 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11393403
M. Wt: 407.5 g/mol
InChI Key: MDWUAAAUJFSQGS-UHFFFAOYSA-N
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Description

4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Key steps in the synthesis may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Substitution reactions: Introduction of ethoxy, hydroxy, and dimethyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Hydroxyethyl group addition: This step may involve the use of ethylene oxide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of pyrrolo[3,4-c]pyrazole have been investigated for their potential as therapeutic agents. They may act on specific molecular targets to exert their effects.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-4-30-16-7-5-6-15(12-16)22-19-20(18-14(3)10-13(2)11-17(18)28)24-25-21(19)23(29)26(22)8-9-27/h5-7,10-12,22,27-28H,4,8-9H2,1-3H3,(H,24,25)

InChI Key

MDWUAAAUJFSQGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C

Origin of Product

United States

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